2-(Bromomethyl)-4-nitropyridine

Description

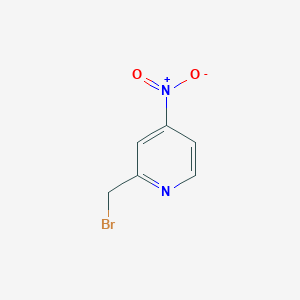

2-(Bromomethyl)-4-nitropyridine is a halogenated nitro-substituted pyridine derivative with the molecular formula C₆H₅BrN₂O₂. Its structure features a pyridine ring substituted with a bromomethyl (-CH₂Br) group at position 2 and a nitro (-NO₂) group at position 4 (para to the bromomethyl group). This compound is of significant interest in organic synthesis due to the reactivity of the bromomethyl group, which enables alkylation and nucleophilic substitution reactions, and the electron-withdrawing nitro group, which directs further functionalization .

Properties

CAS No. |

442910-43-2 |

|---|---|

Molecular Formula |

C6H5BrN2O2 |

Molecular Weight |

217.02 g/mol |

IUPAC Name |

2-(bromomethyl)-4-nitropyridine |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-5-3-6(9(10)11)1-2-8-5/h1-3H,4H2 |

InChI Key |

OUGUTAUSQAZEJH-UHFFFAOYSA-N |

SMILES |

C1=CN=C(C=C1[N+](=O)[O-])CBr |

Canonical SMILES |

C1=CN=C(C=C1[N+](=O)[O-])CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Electronic Effects

The reactivity and properties of nitropyridine derivatives are highly dependent on the positions of substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Electronic Effects : The nitro group at C4 in this compound withdraws electron density, activating the bromomethyl group at C2 for nucleophilic substitution. In contrast, analogs with nitro groups at C3 (e.g., 4-Bromo-2-methyl-3-nitropyridine) exhibit altered reactivity due to meta-directing effects .

- Electrochemical Behavior: 4-Nitropyridine 1-oxide derivatives show pH-dependent electrode potentials, similar to nitrobenzene, but with higher efficiency in basic electrolytes (62.7%) compared to aromatic nitro compounds .

- Mutagenicity : Bromomethyl and nitro groups synergistically enhance mutagenic effects. For example, 4-nitropyridine 1-oxide derivatives cause DNA repair deficiencies in E. coli mutants (pol A1, rec A13), suggesting similar risks for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.